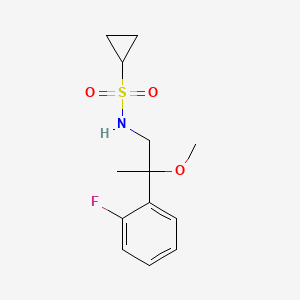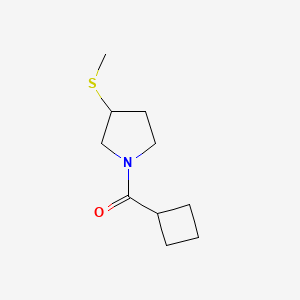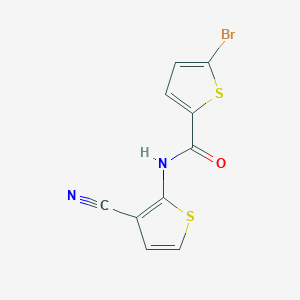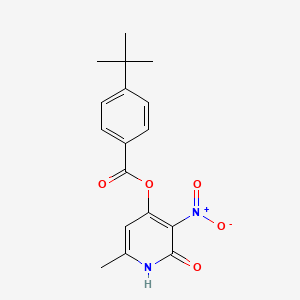![molecular formula C19H22BrNO4S B2768834 Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate CAS No. 477858-91-6](/img/structure/B2768834.png)
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate” is a chemical compound with the molecular formula C19H22BrNO4S . It has an average mass of 440.351 Da and a mono-isotopic mass of 439.045288 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a sulfonyl group attached to a bromophenyl group, which is then linked to an isopropylphenyl group via an amino bridge . The presence of these functional groups suggests that the compound may exhibit interesting chemical properties.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Resolution and Absolute Configuration Determination : Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate has been used in the resolution of the nonsteroidal antiandrogen ICI 176334, demonstrating the importance of this compound in the study of stereochemistry and enantiomeric purity in pharmaceutical compounds (Tucker & Chesterson, 1988).
Novel Antiandrogen Synthesis : It has been used in the synthesis and structure-activity relationship studies of new antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Chemical and Pharmaceutical Research
Synthesis of Derivatives : This compound is instrumental in synthesizing diverse derivatives, such as in the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives (Tye & Skinner, 2002).
Antimicrobial Agent Development : Its derivatives have been evaluated as potential antimicrobial agents, demonstrating its relevance in the development of new therapeutic compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalysis and Coordination in Organometallic Chemistry : Research has been conducted on the sulfonation and coordination of derivatives, which are useful in catalytic processes and organometallic chemistry (Zábranský, Císařová, & Štěpnička, 2018).
Biological and Marine Studies
Isolation from Marine Sources : Derivatives of this compound have been isolated from marine sources, like the red alga Rhodomela confervoides, demonstrating its occurrence in nature and potential for bioprospecting (Zhao et al., 2004).
Drug Metabolism Studies : It's been used in biocatalysis to study drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds (Zmijewski et al., 2006).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target the wnt/β-catenin signaling pathway .
Mode of Action
Compounds with similar structures have been reported to bind to β-catenin, promoting its degradation, and specifically downregulate wnt/β-catenin target genes .
Biochemical Pathways
The compound may affect the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell growth and differentiation . By promoting the degradation of β-catenin, the compound could potentially inhibit the activation of Wnt target genes, thereby affecting the downstream effects of this pathway .
Result of Action
Similar compounds have been reported to exhibit potent anti-tumor effects selectively on wnt-dependent cancer cells .
Propriétés
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfonylamino]-3-(4-propan-2-ylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4S/c1-13(2)14-4-6-15(7-5-14)18(12-19(22)25-3)21-26(23,24)17-10-8-16(20)9-11-17/h4-11,13,18,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKXTSOUJJMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)



![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)
![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)
